

# Spectroscopic Profile of 1,2,3-Trimethoxybenzene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1,2,3-Trimethoxybenzene**

Cat. No.: **B147658**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1,2,3-Trimethoxybenzene** (CAS No. 634-36-6), a compound of interest in chemical synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1,2,3-Trimethoxybenzene**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **1,2,3-Trimethoxybenzene** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.98	t	1H	Ar-H (C5)
6.60	d	2H	Ar-H (C4, C6)
3.87	s	3H	OCH <sub>3</sub> (C2)
3.86	s	6H	OCH <sub>3</sub> (C1, C3)

Table 1: <sup>1</sup>H NMR data for **1,2,3-Trimethoxybenzene**.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum of **1,2,3-Trimethoxybenzene** was also recorded in CDCl<sub>3</sub>.

Chemical Shift (ppm)	Assignment
153.5	C1, C3
142.3	C2
123.8	C5
105.4	C4, C6
60.9	OCH <sub>3</sub> (C2)
56.1	OCH <sub>3</sub> (C1, C3)

Table 2: <sup>13</sup>C NMR data for **1,2,3-Trimethoxybenzene**.

## Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of **1,2,3-Trimethoxybenzene** is outlined below.

### Sample Preparation:

- Weigh approximately 10-20 mg of **1,2,3-Trimethoxybenzene**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

- $^1\text{H}$  NMR:

- Observe Frequency: 400 MHz
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.98 s
- Spectral Width: 20.5 ppm

- $^{13}\text{C}$  NMR:

- Observe Frequency: 100 MHz
- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.36 s
- Spectral Width: 238.8 ppm

Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).

- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$  NMR.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.



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### NMR Experimental Workflow

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,2,3-Trimethoxybenzene** exhibits characteristic absorption bands.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3000-2840	Medium	C-H stretch (aromatic and methyl)
1590, 1480	Strong	C=C stretch (aromatic ring)
1250-1020	Strong	C-O stretch (aryl ether)
810-750	Strong	C-H bend (aromatic)

Table 3: Key IR absorption bands for **1,2,3-Trimethoxybenzene**.

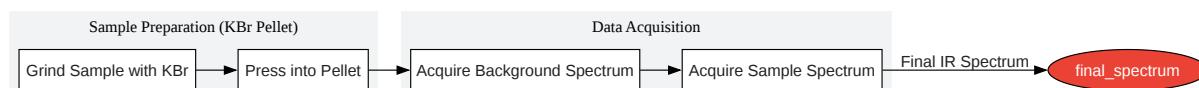
## Experimental Protocol for IR Spectroscopy (KBr Pellet)

Sample Preparation:

- Grind a small amount (1-2 mg) of **1,2,3-Trimethoxybenzene** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a transparent or translucent pellet.

#### Data Acquisition:

- Obtain a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .



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#### IR Spectroscopy Experimental Workflow

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of **1,2,3-Trimethoxybenzene** is typically obtained using Electron Ionization (EI).<sup>[1]</sup>

m/z	Relative Intensity (%)	Assignment
168	100	$[M]^+$ (Molecular Ion)
153	55	$[M - CH_3]^+$
125	25	$[M - CH_3 - CO]^+$
95	15	$[C_6H_3O]^+$
77	10	$[C_6H_5]^+$

Table 4: Major fragments in the EI mass spectrum of **1,2,3-Trimethoxybenzene**.[\[1\]](#)

## Experimental Protocol for Mass Spectrometry (GC-MS)

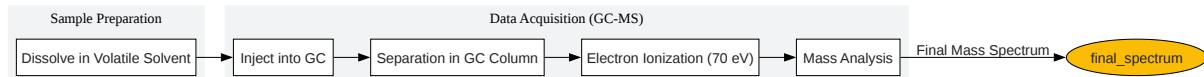
### Sample Preparation:

- Prepare a dilute solution of **1,2,3-Trimethoxybenzene** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

### Instrument Parameters (for a standard GC-MS system):

- Gas Chromatograph (GC):
  - Injection Volume: 1  $\mu$ L
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium
  - Column: Standard non-polar column (e.g., DB-5ms)
  - Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI)
  - Ionization Energy: 70 eV

- Mass Range: 40-400 amu
- Source Temperature: 230 °C



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### Mass Spectrometry Experimental Workflow

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## References

- 1. 1,2,3-Trimethoxybenzene [webbook.nist.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)